molecular formula C6H6ClNO B1266856 2-chloro-1-(1H-pyrrol-2-yl)ethanone CAS No. 53391-62-1

2-chloro-1-(1H-pyrrol-2-yl)ethanone

Cat. No.: B1266856
CAS No.: 53391-62-1
M. Wt: 143.57 g/mol
InChI Key: QWNLFQDHVIUYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol It is a chlorinated derivative of ethanone, featuring a pyrrole ring substituted at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1H-pyrrol-2-yl)ethanone. One common method includes the reaction of 1-(1H-pyrrol-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_7\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_6\text{ClNO} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route involving thionyl chloride suggests it could be adapted for larger-scale production with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in methanol.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Substituted ethanones.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-Chloro-1-(1H-pyrrol-2-yl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1H-pyrrol-2-yl)ethanone is not extensively studied. its reactivity is primarily due to the presence of the electrophilic carbonyl group and the nucleophilic chlorine atom. These functional groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2-Chloro-1-(2-pyrrolyl)ethanone
  • 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
  • 1-(1H-pyrrol-2-yl)-1-penten-3-one

Comparison: 2-Chloro-1-(1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-chloro-1-(1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-6(9)5-2-1-3-8-5/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNLFQDHVIUYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292286
Record name 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53391-62-1
Record name 53391-62-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81356
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-(1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloroacetyl)pyrrole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5WT9C2VTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(1H-pyrrol-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(1H-pyrrol-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-chloro-1-(1H-pyrrol-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-chloro-1-(1H-pyrrol-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-chloro-1-(1H-pyrrol-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-chloro-1-(1H-pyrrol-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.